Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 2-bromo-5-methoxybenzyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the benzyl substituent provides a steric and electronic profile that may influence biological activity or material properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)12-13-11-14(22-4)5-6-15(13)18/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOQHKIAOWTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Boc-Protected Piperazine with 2-Bromo-5-Methoxybenzyl Halide
This is the most common route, where the key step is the nucleophilic substitution of a benzyl halide by the secondary amine of Boc-protected piperazine.
- Starting materials: tert-butyl piperazine-1-carboxylate and 2-bromo-5-methoxybenzyl bromide or chloride.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
- Temperature: Mild heating (60–100 °C) for several hours (12–24 h).
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
| Parameter | Details |
|---|---|
| Reaction time | 16.5 hours |
| Temperature | Reflux (approx. 80–100 °C) |
| Base | Potassium carbonate |
| Solvent | Ethanol/water mixture |
| Yield | 84% |
| Workup | Cooling, filtration, washing with aqueous ethanol and water, vacuum drying |
| Characterization | 1H NMR, Mass spectrometry |
This method ensures selective alkylation at the free nitrogen of the Boc-protected piperazine with high yield and purity.
Alternative Alkylation Using Cesium Fluoride and DMA
A variation involves using cesium fluoride (CsF) as the base in N,N-dimethylacetamide (DMA) solvent:
- Reagents: tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate and 2-bromo-5-methoxybenzyl equivalent.
- Conditions: Heating at 85 °C for 12–18 hours.
- Yield: Moderate (58–60%).
- Purification: Column chromatography using methanol/dichloromethane mixtures.
This method is effective for substrates sensitive to harsher conditions and provides an alternative to potassium carbonate base systems.
Protection and Deprotection Steps
- The Boc group is introduced typically by reacting piperazine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
- After alkylation, the Boc group can be retained for further synthetic transformations or removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is required.
Detailed Reaction Data Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | tert-butyl piperazine-1-carboxylate + 2-bromo-5-methoxybenzyl bromide + K2CO3 | Ethanol/water | Reflux | 16.5 h | 84 | Inert atmosphere, filtration and washing |
| 2 | tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate + CsF + 2-bromo-5-methoxybenzyl equivalent | N,N-Dimethylacetamide | 85 °C | 12–18 h | 58–60 | Column chromatography purification |
| 3 | Boc protection of piperazine with (Boc)2O | Dichloromethane | RT | 2–4 h | >90 | Standard protection step |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic signals include tert-butyl singlet at ~1.4 ppm (9H), aromatic protons between 6.5–7.5 ppm, and methoxy singlet at ~3.9 ppm.
- Mass Spectrometry: Molecular ion peak corresponding to [M+H]+ at m/z 385.3 consistent with the molecular formula C17H25BrN2O3.
- Melting Point: Reported melting points around 120–130 °C depending on purity and polymorph.
- Purity: Confirmed by chromatographic methods such as HPLC and TLC.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the piperazine ring can undergo reduction reactions to form different hydrogenated derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products:
- Substituted benzyl derivatives.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced piperazine derivatives.
- Free amine after deprotection.
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate typically involves several key steps:
- Formation of the Piperazine Ring : The reaction of ethylenediamine with dihaloalkanes.
- Introduction of the Benzyl Group : Nucleophilic substitution with benzyl halides.
- Bromination and Methoxylation : Using bromine and methanol under catalytic conditions.
- Protection with Tert-butyl Carbamate : Utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Medicinal Chemistry
This compound has garnered attention for its potential in drug development due to its piperazine core, which is prevalent in many pharmaceutical agents. The compound is being investigated for:
- Neurotransmitter Receptor Modulation : The piperazine structure allows interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes, affecting critical metabolic pathways essential for cellular function.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing complex organic molecules and various piperazine derivatives. Its unique structural features make it a valuable building block in the preparation of specialty chemicals.
Agrochemicals
The compound is also employed in the synthesis of agrochemicals, contributing to the development of bioactive compounds that enhance agricultural productivity.
Recent studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : Derivatives related to this compound have demonstrated efficacy against multidrug-resistant bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity towards certain biological targets. The piperazine ring can interact with various molecular targets, influencing pathways involved in neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
The compound is compared below with structurally related piperazine derivatives, focusing on substituent effects, synthetic methodologies, and functional applications.
Substituent-Driven Functional Diversity
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Steric Considerations : The benzyl group’s methylene spacer (vs. benzoyl’s direct carbonyl linkage) may reduce conformational rigidity, affecting binding specificity.
Biological Activity
Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a tert-butyl carbamate group and a brominated methoxybenzyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈BrN₂O₂
- Molecular Weight : 385.3 g/mol
- CAS Number : 339152-01-1
Synthesis Overview :
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
- Introduction of the Benzyl Group : Nucleophilic substitution with a benzyl halide.
- Bromination and Methoxylation : Using bromine and methanol.
- Protection with Tert-butyl Carbamate : Utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of bromine and methoxy groups enhances its binding affinity, potentially influencing:
- Neurotransmitter Receptor Modulation : The piperazine ring structure allows for interaction with neurotransmitter receptors, which may affect mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways crucial for cellular function .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
Cancer Research
In cancer research, related compounds have demonstrated selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures exhibited IC₅₀ values in the nanomolar range against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects while sparing normal cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | MIC/IC₅₀ Values |
|---|---|---|---|
| Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Structure | Antimicrobial | MIC = 6 μg/mL |
| Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate | Structure | Anticancer | IC₅₀ = 0.126 μM |
| Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate | Structure | Antiviral | IC₅₀ = 0.5 μM |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the piperazine core. A widely used approach is nucleophilic substitution between a brominated aromatic precursor (e.g., 2-bromo-5-methoxybenzyl bromide) and tert-butyl piperazine-1-carboxylate under reflux in polar aprotic solvents like 1,4-dioxane or THF. Potassium carbonate is often employed as a base to deprotonate the piperazine nitrogen, facilitating alkylation. For example, yields of 80–98% are achieved under reflux (80–100°C) with 1.2–1.5 equivalents of the aryl halide . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical to isolate the product.
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?
- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The piperazine protons resonate as broad signals between 2.5–3.5 ppm, while the aromatic protons from the bromo-methoxybenzyl moiety show splitting patterns consistent with substitution (e.g., doublets for para-methoxy groups) .
- LCMS : The molecular ion peak ([M+H]+) should align with the exact mass (e.g., ~385.47 g/mol). Fragmentation patterns, such as loss of the tert-butoxycarbonyl (Boc) group (-100 Da), are diagnostic .
Q. What crystallographic methods are used to resolve its molecular conformation, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures. SHELXL (for refinement) and Olex2 (for visualization) are widely used. Hydrogen bonding networks and torsional angles (e.g., between the piperazine and aryl groups) reveal conformational stability .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromo vs. methoxy groups) influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy group directs electrophilic substitution. Density Functional Theory (DFT) calculations can model charge distribution, showing that electron-withdrawing bromine increases the electrophilicity of the adjacent carbon, enhancing oxidative addition with palladium catalysts . Contrastingly, steric hindrance from the tert-butyl group may slow transmetallation steps, requiring optimized ligand systems (e.g., XPhos) .
Q. What strategies mitigate low yields during Boc deprotection, and how are intermediates characterized?
Boc removal under acidic conditions (e.g., HCl in dioxane or TFA in DCM) can lead to side reactions if the aryl bromide is sensitive. Alternative methods include thermal decomposition (150–200°C) or enzymatic cleavage. Monitoring via TLC (disappearance of the Boc-protected spot) and LCMS (mass shift of -100 Da) ensures complete deprotection. Intermediate piperazine derivatives are stabilized via salt formation (e.g., HCl salts) .
Q. How can discrepancies in biological activity data (e.g., IC50 variability) be resolved when testing this compound as a kinase inhibitor precursor?
Variability may arise from assay conditions (e.g., ATP concentration) or impurities. Orthogonal validation using:
Q. What computational tools predict the compound’s interaction with biological targets like WDR5 or BTK?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations model binding poses. Key interactions include hydrogen bonds between the piperazine nitrogen and Asp/Glu residues and hydrophobic contacts with the tert-butyl group. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Methodological Considerations
Q. How to optimize column chromatography for purifying derivatives with similar Rf values?
Use gradient elution (e.g., 5–30% ethyl acetate in hexane) and monitor fractions by TLC. For closely eluting bands, switch to reverse-phase silica (C18) with acetonitrile/water gradients. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides higher resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
